An In-Depth Technical Guide to 1-Benzyl-4-(4-chlorophenyl)phthalazine: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 1-Benzyl-4-(4-chlorophenyl)phthalazine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Benzyl-4-(4-chlorophenyl)phthalazine, a member of the pharmacologically significant phthalazine class of heterocyclic compounds. While direct experimental data for this specific molecule is limited in public literature, this document outlines a plausible synthetic route, details protocols for its characterization, and discusses its potential biological activities based on the established properties of structurally related phthalazine derivatives.
Introduction to the Phthalazine Scaffold
Phthalazine, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, anticonvulsant, and antihypertensive properties.[1] The 1,4-disubstituted phthalazines, in particular, have garnered significant attention as potential therapeutic agents. A notable example is Azelastine, which features a (4-chlorophenyl)methyl group and is used as an antihistamine.[2] The structural motif of a benzyl group and a substituted phenyl ring at the 1 and 4 positions of the phthalazine core, as present in 1-Benzyl-4-(4-chlorophenyl)phthalazine, suggests a strong potential for biological activity, particularly in the realm of oncology.
Chemical Structure and Properties
The chemical structure of 1-Benzyl-4-(4-chlorophenyl)phthalazine consists of a central phthalazine ring substituted with a benzyl group at the 1-position and a 4-chlorophenyl group at the 4-position.
Diagram of the Chemical Structure of 1-Benzyl-4-(4-chlorophenyl)phthalazine
Caption: Chemical structure of 1-Benzyl-4-(4-chlorophenyl)phthalazine.
Physicochemical Properties (Predicted)
In the absence of experimental data, the following physicochemical properties have been predicted using computational models. These values provide a preliminary assessment of the molecule's characteristics.
| Property | Predicted Value |
| Molecular Formula | C₂₁H₁₅ClN₂ |
| Molecular Weight | 330.82 g/mol |
| LogP | 5.5 |
| Topological Polar Surface Area (TPSA) | 25.78 Ų |
| Number of Hydrogen Bond Acceptors | 2 |
| Number of Hydrogen Bond Donors | 0 |
| Number of Rotatable Bonds | 3 |
Note: These properties were calculated using publicly available cheminformatics tools and should be confirmed experimentally.
Proposed Synthesis Pathway
A plausible and efficient method for the synthesis of 1-Benzyl-4-(4-chlorophenyl)phthalazine is via a Suzuki-Miyaura cross-coupling reaction. This widely used palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high yields and tolerance to a variety of functional groups.[3][4][5] The proposed two-step synthesis starts from the commercially available 1,4-dichlorophthalazine.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 1-Benzyl-4-(4-chlorophenyl)phthalazine.
Experimental Protocol: Synthesis of 1-Benzyl-4-(4-chlorophenyl)phthalazine
Step 1: Synthesis of 1-Benzyl-4-chlorophthalazine (Intermediate)
This step involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms of 1,4-dichlorophthalazine is displaced by a benzyl group using a Grignard reagent.
-
Reaction Setup: To a solution of 1,4-dichlorophthalazine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0°C, add benzylmagnesium bromide (1.1 eq, as a solution in THF) dropwise.
-
Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 1-Benzyl-4-(4-chlorophenyl)phthalazine (Final Product)
The final product is synthesized via a Suzuki-Miyaura cross-coupling of the intermediate with (4-chlorophenyl)boronic acid.[6]
-
Reaction Setup: In a reaction vessel, combine 1-Benzyl-4-chlorophthalazine (1.0 eq), (4-chlorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Catalyst Addition: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Then, add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Reaction Execution: Heat the reaction mixture to 80°C and stir for 8-12 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by recrystallization or column chromatography to yield 1-Benzyl-4-(4-chlorophenyl)phthalazine.
Characterization and Spectral Analysis
The structural confirmation of the synthesized 1-Benzyl-4-(4-chlorophenyl)phthalazine would rely on standard spectroscopic techniques.
Proposed Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of the phthalazine, benzyl, and 4-chlorophenyl rings, as well as a singlet for the benzylic methylene (-CH₂-) protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display the corresponding number of carbon signals for the aromatic and benzylic carbons.
-
IR (Infrared Spectroscopy): Characteristic absorption bands for C=C and C=N stretching of the aromatic rings are expected in the region of 1500-1650 cm⁻¹. C-H stretching vibrations for the aromatic and benzylic groups would also be present.
-
MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the chlorine atom.
Potential Biological Activity and Mechanism of Action
While no specific biological data exists for 1-Benzyl-4-(4-chlorophenyl)phthalazine, the broader class of 1,4-disubstituted phthalazines has shown significant promise, particularly as anticancer agents.[7][8] Many derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors require for growth and metastasis.[8]
Diagram of Potential VEGFR-2 Inhibition Pathway
Caption: Proposed mechanism of action via VEGFR-2 inhibition.
It is hypothesized that 1-Benzyl-4-(4-chlorophenyl)phthalazine could act as a VEGFR-2 inhibitor by competing with ATP for its binding site on the intracellular kinase domain of the receptor. This would prevent the autophosphorylation and subsequent activation of downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.
Conclusion and Future Directions
1-Benzyl-4-(4-chlorophenyl)phthalazine represents a promising, yet underexplored, molecule within the medicinally relevant phthalazine family. This guide has provided a robust framework for its synthesis and characterization based on established chemical principles and data from analogous compounds. Future research should focus on the experimental validation of the proposed synthetic route and the comprehensive evaluation of the compound's physicochemical properties. Furthermore, in vitro and in vivo studies are warranted to investigate its potential as a VEGFR-2 inhibitor and its broader anticancer activity. Such investigations will be crucial in determining the therapeutic potential of this novel phthalazine derivative.
References
- Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-type Cross-coupling Reaction. Thieme E-Books & E-Journals.
- Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. PMC.
- Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-type Cross-coupling Reaction. Semantic Scholar.
- An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. (PDF)
- Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Phthalazines. Benchchem.
- Recent Developments in Chemistry of Phthalazines. Longdom Publishing.
- Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines.
- Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4).
- Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Deriv
- Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives.
- Suzuki cross-coupling reaction. YouTube.
- Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul
- Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica.
- Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfam
- Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Publishing.
- Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomeriz
- A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
Sources
- 1. pharmainfo.in [pharmainfo.in]
- 2. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
